molecular formula C15H21N3O4 B2380672 4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide CAS No. 1021107-90-3

4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide

Cat. No.: B2380672
CAS No.: 1021107-90-3
M. Wt: 307.35
InChI Key: QZFKWNJGGYWQHP-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes an acetamido group, an ethoxyacetamido group, and a benzamide core. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acylation Reaction: The initial step involves the acylation of aniline with acetic anhydride to form N-acetylaniline.

    Ethoxyacetamido Group Introduction:

    Coupling Reaction: The final step involves the coupling of the ethoxyacetamido intermediate with N-acetylaniline under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and ethoxyacetamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or acetamides.

Scientific Research Applications

4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-acetamido-N-(2-aminophenyl)benzamide: Shares a similar benzamide core but lacks the ethoxyacetamido group.

    N-acetyl-4-aminobenzamide: Similar structure but with different substituents on the benzamide core.

Uniqueness

4-acetamido-N-(2-(2-ethoxyacetamido)ethyl)benzamide is unique due to the presence of both acetamido and ethoxyacetamido groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-acetamido-N-[2-[(2-ethoxyacetyl)amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-3-22-10-14(20)16-8-9-17-15(21)12-4-6-13(7-5-12)18-11(2)19/h4-7H,3,8-10H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFKWNJGGYWQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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